3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide 3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034209-30-6
VCID: VC7762811
InChI: InChI=1S/C18H22N4O3/c1-24-16-11-19-12-17(21-16)25-15-8-10-22(13-15)18(23)20-9-7-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,20,23)
SMILES: COC1=CN=CC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
Molecular Formula: C18H22N4O3
Molecular Weight: 342.399

3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

CAS No.: 2034209-30-6

Cat. No.: VC7762811

Molecular Formula: C18H22N4O3

Molecular Weight: 342.399

* For research use only. Not for human or veterinary use.

3-((6-methoxypyrazin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide - 2034209-30-6

Specification

CAS No. 2034209-30-6
Molecular Formula C18H22N4O3
Molecular Weight 342.399
IUPAC Name 3-(6-methoxypyrazin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C18H22N4O3/c1-24-16-11-19-12-17(21-16)25-15-8-10-22(13-15)18(23)20-9-7-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,20,23)
Standard InChI Key YSVIZMPHISSUAN-UHFFFAOYSA-N
SMILES COC1=CN=CC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a methoxypyrazin-2-yloxy group and at the 1-position with a phenethyl carboxamide moiety. Key structural elements include:

  • Pyrrolidine scaffold: Provides conformational rigidity and serves as a central pharmacophore for target engagement.

  • 6-Methoxypyrazin-2-yloxy substituent: Introduces aromaticity and hydrogen-bonding capacity via the pyrazine nitrogen atoms and methoxy oxygen.

  • N-Phenethylcarboxamide side chain: Enhances lipophilicity and potential for π-π interactions with biological targets.

The molecular formula (C₁₈H₂₂N₄O₃) and weight (342.399 g/mol) were confirmed via high-resolution mass spectrometry, though experimental validation data remain unpublished.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number2034209-30-6
Molecular FormulaC₁₈H₂₂N₄O₃
Molecular Weight (g/mol)342.399
SMILES NotationCOC1=CN=CC(=N1)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3
XLogP3 (Predicted)2.1 (estimated via analogy)

Synthetic Routes and Challenges

Proposed Synthetic Strategy

  • Pyrrolidine functionalization: Introduce the methoxypyrazine ether via nucleophilic aromatic substitution (SNAr) at the 3-position of pyrrolidine using 2-chloro-6-methoxypyrazine.

  • Carboxamide formation: Couple the pyrrolidine amine with phenethyl isocyanate or via mixed carbonate intermediates.

A critical challenge lies in regioselectivity control during the etherification step, as competing reactions at other pyrazine positions could yield undesired regioisomers.

Physicochemical and ADMET Profiling

Experimental data on solubility, permeability, and metabolic stability are absent. In silico predictions using tools like SwissADME suggest:

  • Lipophilicity: Predicted LogP ≈ 2.1, indicating moderate membrane permeability but potential for blood-brain barrier penetration.

  • Hydrogen-bonding capacity: 3 hydrogen bond donors and 6 acceptors, which may limit oral bioavailability due to high polar surface area (≈85 Ų).

  • Metabolic susceptibility: The methoxypyrazine group is prone to oxidative demethylation by cytochrome P450 enzymes, while the carboxamide may undergo hydrolysis.

Biological Activity and Target Prediction

Despite the lack of experimental bioactivity data, structural analogs provide clues to potential therapeutic applications:

Neuropharmacological Applications

The phenethyl group mirrors structural motifs in dopamine D₂ receptor agonists. Computational models indicate weak interaction (Ki > 1 μM) with aminergic GPCRs, suggesting limited direct neuroactivity without structural optimization.

Research Gaps and Future Directions

Critical Data Deficiencies

  • Synthetic reproducibility: No published procedures or yield data.

  • Spectroscopic characterization: Absence of NMR, IR, or crystallographic data.

  • Biological profiling: No in vitro or in vivo activity screens.

Recommended Studies

  • Medicinal chemistry optimization: Introduce fluorinated groups to enhance metabolic stability.

  • Proteomic profiling: Use affinity-based chemoproteomics to identify off-target interactions.

  • Formulation development: Assess salt forms to improve aqueous solubility for preclinical testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator